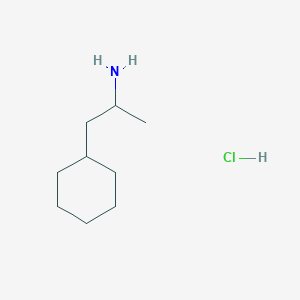
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid, also known as rac-MPCA, is a chiral molecule that has been studied for its potential applications in a variety of scientific fields. It is a derivative of pyrazole, which is a five-membered heterocyclic ring composed of nitrogen and carbon atoms. Rac-MPCA has been found to possess a range of biochemical and physiological effects, and has been used in a variety of laboratory experiments. In
Scientific Research Applications
Rac-MPCA has been studied for its potential applications in a variety of scientific fields. It has been used in studies of the mechanism of action of certain drugs, as well as in studies of the biochemical and physiological effects of drugs. It has also been used in studies of the structure and function of proteins, as well as in studies of the structure and function of enzymes.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid is not fully understood. However, it is believed that the molecule binds to certain proteins and enzymes, altering their structure and function. It is also believed that this compound can interact with certain receptors in the body, leading to changes in the biochemical and physiological effects of certain drugs.
Biochemical and Physiological Effects
Rac-MPCA has been found to possess a range of biochemical and physiological effects. It has been found to interact with certain proteins and enzymes, leading to changes in their structure and function. It has also been found to interact with certain receptors in the body, leading to changes in the biochemical and physiological effects of certain drugs.
Advantages and Limitations for Lab Experiments
The use of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid in laboratory experiments has a number of advantages and limitations. One advantage is that it is a chiral molecule, which can be used to study the effects of chirality on certain biochemical and physiological processes. Another advantage is that it can be used to study the mechanism of action of certain drugs, as well as the biochemical and physiological effects of drugs. One limitation is that it is not always easy to obtain this compound in a pure form, which can lead to inaccurate results in some experiments.
Future Directions
The future directions for rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid research are numerous. One potential future direction is to study the effects of this compound on other biochemical and physiological processes, such as the regulation of gene expression. Another potential future direction is to study the effects of this compound on the structure and function of other proteins and enzymes. Additionally, further research could be conducted to explore the mechanism of action of this compound, as well as its potential applications in drug development.
Synthesis Methods
Rac-MPCA can be synthesized through a variety of methods, including the Mitsunobu reaction and the Stork enamine reaction. The Mitsunobu reaction is a chemical reaction between an alcohol and an acid chloride that yields a tertiary alcohol. This reaction can be used to synthesize rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid from a pyrazole derivative and a carboxylic acid chloride. The Stork enamine reaction is a nucleophilic addition reaction that yields an enamine. This reaction can be used to synthesize this compound from an aldehyde and an enamine.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-epoxybutane", "1-methyl-1H-pyrazole-4-carboxylic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "The first step involves the opening of the epoxide ring of 2,3-epoxybutane with sodium hydroxide to form 3-hydroxybutanol.", "The 3-hydroxybutanol is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of hydrochloric acid to form the corresponding ester.", "The ester is then hydrolyzed with sodium hydroxide to form the carboxylic acid.", "The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with sodium azide to form the corresponding azide.", "The azide is then reduced with hydrogen gas in the presence of palladium on carbon to form the target compound, rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid." ] } | |
| 1955499-60-1 | |
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




